N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCKWRRJHNKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including palladium-catalyzed C-H arylation and transamidation reactions.
Introduction of the Furan Ring: The furan ring is introduced by cyclization reactions, often involving the use of 2,5-dimethylfuran as a starting material.
Coupling Reactions: The final step involves coupling the benzofuran and furan rings through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and furan rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial, antiviral, and anticancer activities.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents.
Furan Derivatives: Compounds like nitrofurantoin, which is used as an antibacterial agent.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide stands out due to its dual benzofuran and furan ring system, which imparts unique chemical and biological properties. This dual-ring system is less common in other similar compounds, making it a subject of interest for further research .
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound has been investigated for various biological activities, including:
- Antibacterial : Exhibits activity against a range of bacterial strains.
- Antiviral : Shows promise in inhibiting viral replication.
- Anticancer : Demonstrates cytotoxic effects on cancer cell lines.
Target Interactions
This compound interacts with several biological targets:
- Glucokinase Activation : Some benzofuran derivatives can partially activate glucokinase, influencing glucose metabolism.
- HIF-1 Pathway Inhibition : The compound may inhibit the hypoxia-inducible factor (HIF-1), crucial for cellular responses to low oxygen levels.
Biochemical Pathways
The compound affects multiple biochemical pathways, including:
- Apoptosis Induction : Through inhibition of GSK3β, it promotes apoptosis in cancer cells.
- Gene Expression Modulation : Alters expression profiles of genes involved in cell growth and survival.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 9.71 ± 1.9 | Significant cytotoxicity |
| MIA PaCa2 | 7.48 ± 0.6 | Significant cytotoxicity |
These findings suggest that the compound may serve as a potential lead for anticancer drug development .
Molecular Docking Studies
Molecular docking studies have indicated strong binding affinities between the compound and key targets such as GSK3β. These interactions correlate with observed biological activities, supporting further exploration for therapeutic applications .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzofuran derivatives known for their biological activities:
| Compound | Activity Type | Reference |
|---|---|---|
| Amiodarone | Antiarrhythmic | |
| Nitrofurantoin | Antibacterial | |
| Visnagenone | Antitumor |
The dual benzofuran and furan ring system in this compound enhances its unique properties compared to these compounds.
Conclusion and Future Directions
This compound shows promising biological activities across antibacterial, antiviral, and anticancer domains. Its mechanisms of action involve complex interactions with critical biochemical pathways and molecular targets. Future research should focus on:
- In vivo Studies : To validate the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties.
- Clinical Trials : To assess its potential as a therapeutic agent.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide, and how can purity be ensured?
The synthesis typically involves a multi-step process:
- Step 1 : Coupling of benzofuran-2-carboxylic acid with (2,5-dimethylfuran-3-yl)methylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
- Step 3 : Final recrystallization in ethanol or methanol to achieve ≥95% purity.
Critical Note : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methyl groups on furan at δ ~2.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] calculated for CHNO: 283.1208) .
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement (R-factor < 0.05) .
Advanced Research Questions
Q. What contradictory biological activity data exist for this compound, and how can these be resolved experimentally?
Observed Data :
- Anti-inflammatory activity (IC ~10 µM in COX-2 inhibition assays) .
- Contradictory weak activity in TNF-α suppression models (no significance at 50 µM) .
Resolution Strategies : - Perform dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary monocytes).
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to COX-2 vs. off-target receptors .
Q. How does the dual furan-benzofuran scaffold influence electronic properties and reactivity?
Computational Insights :
- DFT calculations (B3LYP/6-31G*) show HOMO localized on the benzofuran ring (-5.2 eV), suggesting nucleophilic attack at the carboxamide group .
- Reactivity Table :
| Reaction Type | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation (KMnO) | Acidic, 60°C | Benzofuran-2-carboxylic acid derivative | 45 |
| Reduction (NaBH) | EtOH, RT | Alcohol derivative | 62 |
| Alkylation (MeI) | KCO, DMF, 80°C | N-methylated analog | 78 |
Key Finding : The methyl groups on the furan ring sterically hinder electrophilic substitution at the 3-position .
Q. What computational tools are recommended for predicting SAR and off-target effects?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for COX-2/TNF-α binding pocket analysis (PDB IDs: 5KIR, 6COX) .
- ADMET Prediction : SwissADME for bioavailability (TPSA ~70 Ų, logP ~2.8 indicates moderate blood-brain barrier permeability) .
- Contradiction Handling : Use consensus scoring in docking to prioritize high-confidence targets.
Structural Analogs and Comparative Analysis
Q. How does this compound compare to structurally related derivatives in terms of bioactivity?
Comparative Table :
| Compound Name (Analog) | Structural Variation | IC (COX-2) | Key Advantage |
|---|---|---|---|
| N-((2,5-DM-furan-3-yl)methyl)-7-MeO-benzofuran-2-carboxamide | 7-methoxy substitution | 8.5 µM | Enhanced solubility (logP 2.3) |
| N-(3-Ethylphenyl)furan-2-carboxamide | Phenyl vs. benzofuran core | >100 µM | Lower cytotoxicity (CC >200 µM) |
| N-(2-Hydroxyethyl)sulfonamide variant | Sulfonamide replacement | 15 µM | Improved metabolic stability |
Q. What are common pitfalls in crystallographic analysis of this compound, and how are they addressed?
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Hypothesis : Poor pharmacokinetics (e.g., rapid hepatic clearance). Testing :
- In vitro : Microsomal stability assay (human liver microsomes, t measurement).
- In vivo : Pharmacokinetic profiling in rodents (C, AUC) with LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
